molecular formula C17H26BN3O3 B599138 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone CAS No. 1201644-39-4

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone

Cat. No. B599138
M. Wt: 331.223
InChI Key: AFGNGEILOWYDOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the tetramethyl-1,3,2-dioxaborolan-2-yl group, a pyridin-3-yl group, and a piperazin-1-yl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are known to participate in various types of cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with the tetramethyl-dioxaborolane moiety, such as "methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" and others, have been synthesized and studied for their crystal structures and physicochemical properties. These studies involve multi-step synthesis processes and utilize techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) calculations have provided insights into their molecular structures, electrostatic potential, and frontier molecular orbitals, revealing significant physicochemical characteristics (Huang et al., 2021).

Catalytic and Enantioselective Reactions

The utility of dioxaborolane-containing compounds in catalytic and enantioselective reactions has been demonstrated, underscoring their importance in organic synthesis and medicinal chemistry. For instance, catalytic enantioselective borane reductions of benzyl oximes have been performed to prepare specific enantiomers of compounds, showcasing the role of similar boron-containing intermediates in synthesizing biologically active molecules with precise chiral control (Huang, Ortiz-Marciales, & Hughes, 2010).

Intermediate in Biologically Active Compounds

The tetramethyl-dioxaborolan moiety serves as a crucial intermediate in the synthesis of biologically active compounds. For example, "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is an intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This highlights the relevance of such compounds in drug development processes, including their roles in constructing pharmacologically significant molecules (Kong et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group, it could potentially be used in the development of new cross-coupling reactions .

properties

IUPAC Name

1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O3/c1-13(22)20-6-8-21(9-7-20)15-10-14(11-19-12-15)18-23-16(2,3)17(4,5)24-18/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNGEILOWYDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729215
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone

CAS RN

1201644-39-4
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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